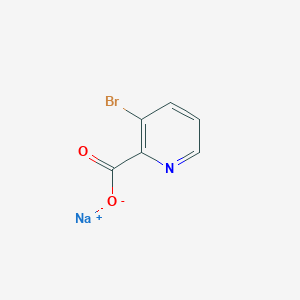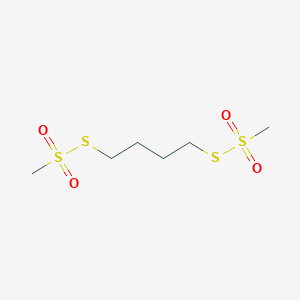
2-Amino-2-(4-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-iodophenyl)acetic acid, also known as α-Methyl-4-iodophenylalanine (MIPA), is a non-proteinogenic amino acid. It is a derivative of phenylalanine and is commonly used in scientific research. MIPA has unique properties that make it an ideal candidate for various research applications.
作用機序
MIPA is a substrate for aminotransferases and deaminases. These enzymes catalyze the transfer of an amino group from MIPA to an acceptor molecule or the removal of an amino group from MIPA, respectively. This process results in the formation of various products, which can be analyzed to understand the mechanism of action of these enzymes.
生化学的および生理学的効果
MIPA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the uptake of dopamine and norepinephrine in rat brain synaptosomes. Additionally, MIPA has been shown to increase the levels of serotonin in rat brain synaptosomes. These effects suggest that MIPA may have potential therapeutic applications for the treatment of various neurological disorders.
実験室実験の利点と制限
MIPA has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. Additionally, MIPA is stable and can be stored for long periods without degradation. However, MIPA has some limitations, including its relatively high cost and low solubility in water.
将来の方向性
There are several future directions for research involving MIPA. One potential area of research is the development of new methods for the synthesis of MIPA and its derivatives. Additionally, further studies are needed to understand the mechanism of action of aminotransferases and deaminases using MIPA as a substrate. Another area of research is the investigation of the potential therapeutic applications of MIPA for the treatment of neurological disorders. Finally, the development of new analytical methods for the detection and quantification of MIPA and its products is also an important area of research.
In conclusion, 2-Amino-2-(4-iodophenyl)acetic acid or MIPA is a non-proteinogenic amino acid that has several unique properties that make it an ideal candidate for various research applications. It is commonly used as a chiral building block for the synthesis of peptides and proteins and as a substrate for various enzymes. MIPA has several advantages for use in lab experiments, including its stability and availability, but also has some limitations. There are several future directions for research involving MIPA, including the development of new methods for its synthesis, investigation of its potential therapeutic applications, and the development of new analytical methods for its detection and quantification.
合成法
MIPA can be synthesized using different methods. One of the most common methods is the reaction of 4-iodobenzoic acid with methyl glycinate in the presence of a base. The resulting compound is then hydrolyzed to obtain MIPA. The purity of MIPA can be increased through recrystallization.
科学的研究の応用
MIPA is widely used in scientific research due to its unique properties. It is commonly used as a chiral building block for the synthesis of peptides and proteins. MIPA is also used as a substrate for various enzymes, including aminotransferases and deaminases. Additionally, MIPA is used as a tool for studying the mechanism of action of these enzymes.
特性
IUPAC Name |
2-amino-2-(4-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIEJDVWZHDTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921507 |
Source


|
| Record name | Amino(4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-iodophenyl)acetic acid | |
CAS RN |
114811-46-0 |
Source


|
| Record name | alpha-Amino-4-iodo-phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



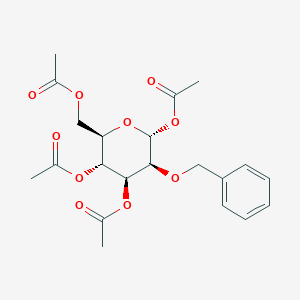


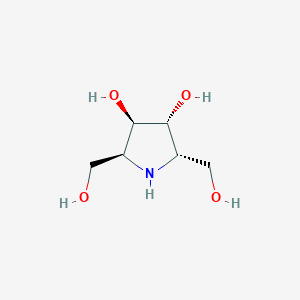
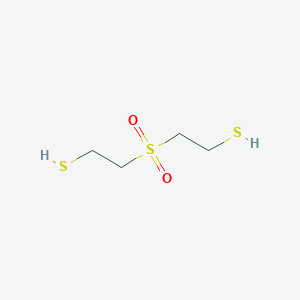
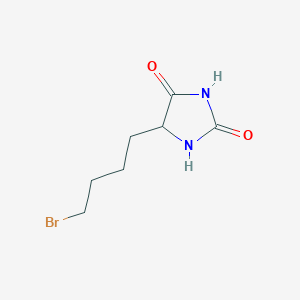

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)


